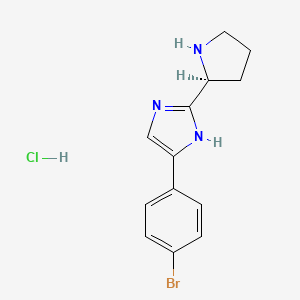

(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

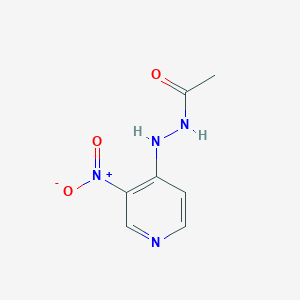

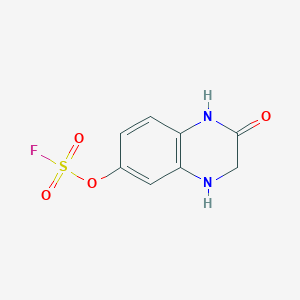

(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride, also known as 4-BPI-PY, is a synthetic derivative of imidazole and a member of the pyrrolidinyl imidazole family of compounds. 4-BPI-PY has been used in various scientific research applications and is of particular interest due to its unique chemical and physical properties.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole hcl and its derivatives show promise in the field of corrosion inhibition. For instance, a study demonstrated the efficacy of imidazo[4,5-b] pyridine derivatives in protecting mild steel against corrosion in acidic environments. These inhibitors exhibited high performance, achieving significant protection levels, as confirmed by a range of experimental techniques including Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (Saady et al., 2021). Similarly, another research focused on the synthesis and characterization of Schiff bases based on imidazo(1,2-a)pyridine, which demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media (El Aatiaoui et al., 2021).

Synthesis of Complex Compounds

In the field of organic chemistry, (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole hcl is involved in the synthesis of complex compounds. For example, one study explored the activation of a CPh−H bond in the phenyl ring of 2-(4-bromophenyl)imidazol[1,2-a]pyridine, leading to the synthesis of a new cyclometalated compound (Forniés et al., 2010). Another research demonstrated the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]-pyridines and indoles, which included derivatives with 4-bromophenyl groups (Khalafy et al., 2002).

Development of Imaging Agents

In medical research, derivatives of (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole hcl have been used in the development of imaging agents. A study on novel phenyl-imidazo[1,2-a]pyridines evaluated their potential as imaging agents for β-amyloid in Alzheimer’s disease, with promising results for both in vitro and in vivo studies (Yousefi et al., 2012).

Catalytic and Synthetic Applications

The compound and its derivatives have been used in various catalytic and synthetic applications. For example, the synthesis of new (S)-pyrrolidinylmethylimidazole ligands and their use in CuI-catalyzed N-arylation procedures for imidazoles with aryl and heteroaryl bromides or chlorides was demonstrated, highlighting the compound's versatility in facilitating functional group tolerance and application to other pi-electron-rich nitrogen heterocycles (Zhu et al., 2007).

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3.ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;/h3-6,8,11,15H,1-2,7H2,(H,16,17);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWELXHOHVMRNCH-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)

![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)